molecular formula C9H9BrO B8761372 2-(4-Bromophenyl)-2-methyloxirane CAS No. 80909-78-0

2-(4-Bromophenyl)-2-methyloxirane

Cat. No. B8761372
CAS RN: 80909-78-0
M. Wt: 213.07 g/mol
InChI Key: HQVFPGVGWGVIMU-UHFFFAOYSA-N
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Patent
US07666864B2

Procedure details

2-(4-Bromo-phenyl)-2-methyl-oxirane was synthesized according to the scheme shown in FIG. 5. 4′-Bromoacetophenone (0.60 g, 3 mmol) and diiodomethane (1.6 g, 6 mmol) were dissolved in 12 mL dry THF. Methyllithium (5.6 mL, 1.6M in ether) was added via syringe in 10 min at 0° C. The resulting clear yellow solution was stirred at 0° C. for 30 min and was then warmed up to room temperature. After stirring at room temperature for 1 hour, the reaction mixture was quenched with ice. The resulting mixture was extracted with EtOAc, washed with brine and dried over Na2SO4. After removing the solvent, fairly pure product (0.62 g) was obtained as yellow solid, which was directly used for next step without further purification. ESI MS m/z 213, 215 (M+H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.I[CH2:12]I.C[Li]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:12])[CH2:9][O:10]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
ICI
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting clear yellow solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then warmed up to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(OC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.